molecular formula C11H6ClF4N3 B3145491 (2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine CAS No. 575473-53-9

(2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine

Cat. No.: B3145491
CAS No.: 575473-53-9
M. Wt: 291.63 g/mol
InChI Key: BZHSRBACKGCGKA-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine (CAS 575473-53-9) is a fluorinated pyrimidine derivative of significant interest in pharmaceutical and agrochemical research. With a molecular formula of C11H6ClF4N3 and a molecular weight of 291.63, this compound serves as a valuable synthetic intermediate . Its structure, featuring chloro and fluoro substituents on the pyrimidine ring and a trifluoromethylphenyl moiety, is strategically designed to enhance reactivity and binding affinity in molecular interactions . The electron-withdrawing trifluoromethyl group is a key feature in modern drug design, as it can profoundly influence a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile . This makes the compound particularly useful in the discovery and development of targeted therapeutic agents, especially kinase inhibitors . Its well-characterized properties and high purity ensure reliability in experimental applications, facilitating its use in building complex molecules for probing biological pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF4N3/c12-10-17-5-8(13)9(19-10)18-7-3-1-6(2-4-7)11(14,15)16/h1-5H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHSRBACKGCGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC(=NC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine, with the CAS number 575473-53-9, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C₁₁H₆ClF₄N₃
  • Molecular Weight : 291.64 g/mol
  • Structure : The compound features a pyrimidine ring substituted with chlorine and fluorine atoms and an aniline moiety with a trifluoromethyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit enzymes critical for cell proliferation and survival, such as those involved in nucleotide biosynthesis.
  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

Biological Activity Data

Activity Cell Line/Model IC50 Value Mechanism
AntiproliferativeA431 vulvar epidermal carcinoma10 µMInhibition of cell migration and invasion
AntitumorVarious cancer cell lines5-15 µMInduction of apoptosis
AntimicrobialStaphylococcus aureus12.5 µg/mLDisruption of bacterial cell wall

Case Studies

  • Anticancer Properties :
    • A study conducted on the A431 cell line demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 10 µM. This suggests a potential role in the development of novel anticancer therapies targeting epidermal growth factor receptors (EGFR) .
  • Antimicrobial Activity :
    • In vitro testing against Staphylococcus aureus revealed an MIC value of 12.5 µg/mL, indicating moderate antibacterial activity. This activity is attributed to the compound's ability to interfere with bacterial cell wall synthesis .
  • Enzyme Inhibition Studies :
    • Research indicates that this compound may inhibit specific enzymes involved in nucleotide metabolism, which could have implications for antiviral drug development targeting Hepatitis E virus (HEV) .

Comparison with Similar Compounds

(2-Chloro-5-fluoropyrimidin-4-yl)-(3-trifluoromethylphenyl)amine

This positional isomer differs only in the trifluoromethyl group’s position on the phenyl ring (meta instead of para). Despite sharing the molecular formula C₁₁H₆ClF₄N₃ and weight (291.64 g/mol), its CAS number (575473-62-0) and MDL identifier (MFCD23250571) distinguish it .

Piperidine/Azepane Derivatives

Compounds such as 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine (CAS: 1338495-15-0) and 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane (CAS: 1338495-03-6) replace the aryl amine with aliphatic amines . These derivatives exhibit high structural similarity (similarity scores: 0.96–0.98 ) but differ in ring size (piperidine: 6-membered; azepane: 7-membered), affecting conformational flexibility and pharmacokinetic properties like metabolic stability .

Functional Group Variations

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine

This compound introduces a methoxy group on the phenyl ring and a methylene bridge between the pyrimidine and trifluoromethylphenyl group . The methoxy group enhances electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in the target compound .

N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Here, the trifluoromethylphenyl group is replaced with a 4-ethoxyphenyl moiety, and a 2-fluorophenyl group is attached to the pyrimidine . The ethoxy group increases hydrophilicity, while fluorine at the 2-position introduces steric effects. Crystal structure analysis reveals dihedral angles of 15.4–77.5° between aromatic planes, influencing molecular planarity and π-π stacking interactions .

Hydrogen Bonding and Crystal Packing

The target compound’s crystal structure is stabilized by weak C–H⋯O and C–H⋯π interactions . In contrast, analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit stronger N–H⋯N hydrogen bonds, forming polymeric chains . Such differences impact solubility and crystallization behavior.

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Interactions
Target Compound C₁₁H₆ClF₄N₃ 291.64 575473-53-9 2-Cl, 5-F, 4-(CF₃Ph)NH C–H⋯O, C–H⋯π
3-Trifluoromethyl Isomer C₁₁H₆ClF₄N₃ 291.64 575473-62-0 2-Cl, 5-F, 3-(CF₃Ph)NH Not reported
N-(4-Methoxyphenyl)-...-CF₃Anilino Derivative C₂₆H₂₂F₃N₅O 477.48 Not provided 4-OCH₃, CH₂NH(4-CF₃Ph) N–H⋯N, C–H⋯O
Piperidin-4-amine Derivative C₁₀H₁₂ClF₄N₅ 301.68 1338495-15-0 Aliphatic piperidine amine Not reported

Table 2: Dihedral Angles in Selected Pyrimidine Derivatives

Compound Name Dihedral Angles (°) Biological Implications
Target Compound Not reported Potential enzyme inhibition
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)... 12.8, 12.0, 86.1 Enhanced antibacterial activity
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)... 15.4–77.5 (molecule A); 15.9–61.8 (B) Improved π-π stacking for stability

Q & A

Q. What are the common synthetic routes for synthesizing (2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
  • Condensation reactions : Reacting halogenated pyrimidine precursors with substituted anilines under reflux conditions (e.g., chloroform as a solvent, 5-hour reflux) .
  • Nucleophilic substitution : Introducing the trifluoromethylphenyl group via amine displacement of halides (e.g., chloropyrimidine intermediates) .
  • Purification : Column chromatography on silica gel (using CHCl₃ as eluent) and recrystallization from methanol to obtain high-purity crystals (yield ~78.7%) .

Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., dihedral angles between pyrimidine and phenyl rings, intramolecular N–H⋯N interactions) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., fluorophenyl proton shifts at δ 7.2–8.0 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 369.4 [M+H]⁺ for derivatives) .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer :
  • Enzyme inhibition : Targets kinases (e.g., EGFR, VEGFR) via pyrimidine core interactions with ATP-binding pockets .
  • Antimicrobial activity : IC₅₀ values of 5–20 µM against Gram-positive bacteria (e.g., S. aureus) in broth microdilution assays .
  • CNS modulation : Fluorinated analogs show blood-brain barrier penetration in rodent models, suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can researchers optimize synthetic yield under varying reaction conditions?

  • Methodological Answer : Key factors include:
  • Catalyst selection : Pd(OAc)₂ increases coupling efficiency in Suzuki-Miyaura reactions (yield improvement by 15–20%) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may reduce selectivity.
  • Temperature control : Reflux at 80–100°C minimizes side-product formation in cyclization steps .

Q. What strategies resolve contradictory data in biological activity across studies?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and culture conditions to reduce variability .
  • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric assays .
  • Purity verification : HPLC-MS (≥95% purity) ensures activity discrepancies are not due to impurities .

Q. How do fluorine and trifluoromethyl groups influence pharmacological properties?

  • Methodological Answer :
  • Lipophilicity : Trifluoromethyl groups increase logP by ~0.5 units, enhancing membrane permeability .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.3 hours in human liver microsomes) .
  • Target binding : Trifluoromethyl groups engage in hydrophobic interactions with kinase hinge regions (e.g., VEGFR2 Kd = 12 nM vs. 45 nM for non-fluorinated analogs) .

Q. What computational methods model the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Glide or AutoDock Vina predicts binding poses using crystallographic data (e.g., pyrimidine-NH⋯Asp1046 hydrogen bond in EGFR) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Hammett constants correlate substituent electronic effects with IC₅₀ values (R² = 0.89 for kinase inhibitors) .

Q. What challenges arise in establishing SAR for derivatives of this compound?

  • Methodological Answer :
  • Steric hindrance : Bulky substituents at C5 reduce activity (e.g., IC₅₀ increases from 8 nM to 220 nM with tert-butyl groups) .
  • Electron-withdrawing effects : Nitro groups at the phenyl ring improve potency but reduce solubility (logS decreases by 1.2 units) .
  • Regioselectivity : Isomeric pyrimidine derivatives (e.g., 4-Cl vs. 5-Cl) show divergent target profiles (e.g., 10-fold selectivity for Aurora kinase A) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine
Reactant of Route 2
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(2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine

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